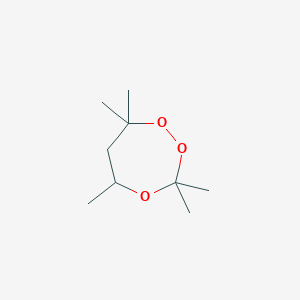
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane is an organic peroxide compound known for its use in polymer crosslinking. It is a monofunctional peroxide that is typically found in liquid form. This compound is utilized in various industrial applications, particularly in the crosslinking of natural and synthetic rubbers, as well as polyolefins .
Analyse Chemischer Reaktionen
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane undergoes various chemical reactions, primarily involving oxidation and crosslinking. As an organic peroxide, it is used to initiate free radical reactions, which are essential in the crosslinking process. Common reagents and conditions for these reactions include high temperatures and the presence of specific catalysts to facilitate the formation of crosslinked polymers. The major products formed from these reactions are crosslinked rubber and polyolefin materials .
Wissenschaftliche Forschungsanwendungen
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane has several scientific research applications, particularly in the fields of chemistry and materials science. It is extensively used in the crosslinking of natural and synthetic rubbers, which enhances the mechanical properties and durability of these materials. Additionally, it is employed in the production of polyethylene pipes and tubes, where its crosslinking properties improve the thermal and chemical resistance of the final products .
Wirkmechanismus
The mechanism of action of 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane involves the generation of free radicals upon decomposition. These free radicals initiate the crosslinking process by reacting with polymer chains, forming covalent bonds between them. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials. The molecular targets and pathways involved in this process are primarily the polymer chains that undergo crosslinking .
Vergleich Mit ähnlichen Verbindungen
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane can be compared with other organic peroxides used in polymer crosslinking, such as dicumyl peroxide and benzoyl peroxide. While all these compounds serve as crosslinking agents, this compound is unique due to its specific molecular structure, which provides distinct advantages in terms of processing temperatures and crosslinking efficiency. Similar compounds include:
- Dicumyl peroxide
- Benzoyl peroxide
- 1,2,4-Trioxepane derivatives
Eigenschaften
CAS-Nummer |
215877-64-8 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3,3,5,7,7-pentamethyl-1,2,4-trioxepane |
InChI |
InChI=1S/C9H18O3/c1-7-6-8(2,3)11-12-9(4,5)10-7/h7H,6H2,1-5H3 |
InChI-Schlüssel |
DALNRYLBTOJSOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OOC(O1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


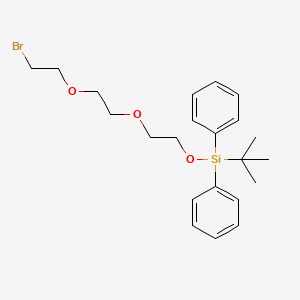

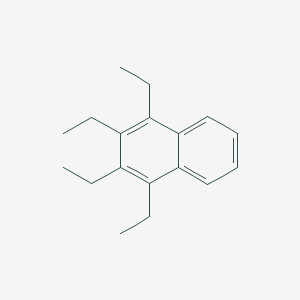
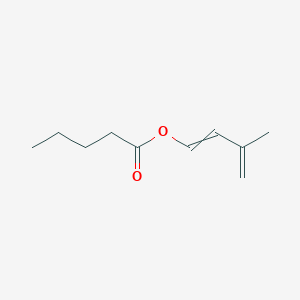
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)

![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
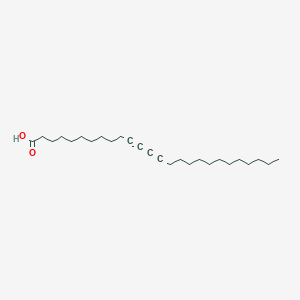
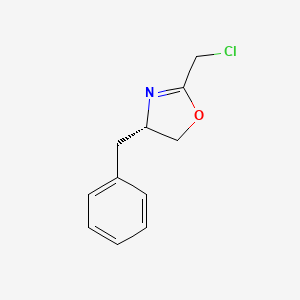
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)
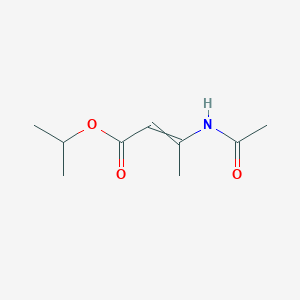
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)

